1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE
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Overview
Description
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE is a complex organic compound that features a triazole ring, a pyridine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the intermediate compound with 4-methoxybenzylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Pharmaceuticals: The compound may serve as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The triazole and pyridine rings may facilitate binding to specific sites, leading to modulation of biological pathways. The methoxyphenyl group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(4-METHOXYPHENYL)-2-(PYRIDIN-3-YL)ETHANONE: Similar structure but lacks the triazole ring.
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)ETHAN-1-ONE: Similar structure but with a different alkyl chain length.
Uniqueness
1-(5-{[(4-METHOXYPHENYL)METHYL]AMINO}-3-(PYRIDIN-3-YL)-1H-1,2,4-TRIAZOL-1-YL)PROPAN-1-ONE is unique due to the presence of both the triazole and pyridine rings, which can confer specific binding properties and reactivity. The methoxyphenyl group also adds to its distinctiveness by enhancing its chemical stability and potential biological activity.
Properties
IUPAC Name |
1-[5-[(4-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-16(24)23-18(20-11-13-6-8-15(25-2)9-7-13)21-17(22-23)14-5-4-10-19-12-14/h4-10,12H,3,11H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTLBZXAVYNJTAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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